
Dnmt/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Inhibiteur dual Dnmt/hdac-1 est un inhibiteur double de la méthyltransférase de l’ADN et de la désacétylase des histones. Ces enzymes jouent un rôle crucial dans la régulation épigénétique, qui implique des modifications affectant l’expression des gènes sans altérer la séquence d’ADN. Le composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le ciblage des cellules souches cancéreuses et l’amélioration de l’efficacité de la thérapie de blocage du point de contrôle immunitaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Inhibiteur dual Dnmt/hdac-1 implique généralement la combinaison d’inhibiteurs spécifiques pour la méthyltransférase de l’ADN et la désacétylase des histones. Une approche courante consiste à utiliser la 5-azacytidine comme inhibiteur de la méthyltransférase de l’ADN et le butyrate comme inhibiteur de la désacétylase des histones. Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs spécifiques pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de l’Inhibiteur dual Dnmt/hdac-1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté. Cela peut inclure l’utilisation d’équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour surveiller le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’Inhibiteur dual Dnmt/hdac-1 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, souvent facilité par des agents oxydants.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs et de catalyseurs spécifiques
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et des catalyseurs tels que le palladium sur carbone. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour garantir des taux de réaction et des rendements optimaux .
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l’Inhibiteur dual Dnmt/hdac-1, qui peuvent avoir des activités biologiques et des propriétés différentes. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
L’Inhibiteur dual Dnmt/hdac-1 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les modifications épigénétiques et leurs effets sur l’expression des gènes.
Biologie : Employé dans la recherche sur les cellules souches cancéreuses et leur rôle dans la tumorigenèse.
Médecine : Investigué pour son potentiel à améliorer l’efficacité de la thérapie de blocage du point de contrôle immunitaire dans le traitement du cancer.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques .
Applications De Recherche Scientifique
Dnmt/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and their effects on gene expression.
Biology: Employed in research on cancer stem cells and their role in tumorigenesis.
Medicine: Investigated for its potential to enhance the effectiveness of immune checkpoint blockade therapy in cancer treatment.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .
Mécanisme D'action
L’Inhibiteur dual Dnmt/hdac-1 exerce ses effets en inhibant l’activité de la méthyltransférase de l’ADN et de la désacétylase des histones. Cette inhibition conduit à la réactivation des gènes silencieux et à l’induction d’une réponse de mimétisme viral. Le composé favorise l’expression d’éléments rétroviraux endogènes, augmentant le niveau intracellulaire d’ARN bicaténaire. Cela active la voie RIG-I–MAVS, conduisant à la production d’interférons et de chimiokines, et à l’augmentation de l’expression des gènes stimulés par l’interféron et de PD-L1 .
Comparaison Avec Des Composés Similaires
Composés similaires
5-azacytidine : Un inhibiteur de la méthyltransférase de l’ADN utilisé en combinaison avec des inhibiteurs de la désacétylase des histones.
Butyrate : Un inhibiteur de la désacétylase des histones souvent utilisé en combinaison avec des inhibiteurs de la méthyltransférase de l’ADN.
Décitabine : Un autre inhibiteur de la méthyltransférase de l’ADN avec des applications similaires dans la recherche sur le cancer .
Unicité
L’Inhibiteur dual Dnmt/hdac-1 est unique dans son inhibition double de la méthyltransférase de l’ADN et de la désacétylase des histones, ce qui fournit un effet synergique dans le ciblage des cellules cancéreuses. Cette inhibition double conduit à des effets antitumoraux plus puissants que l’utilisation de l’un ou l’autre inhibiteur seul .
Propriétés
Formule moléculaire |
C19H16ClF3N2O3 |
|---|---|
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+ |
Clé InChI |
LLFKETNCAMHDIE-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
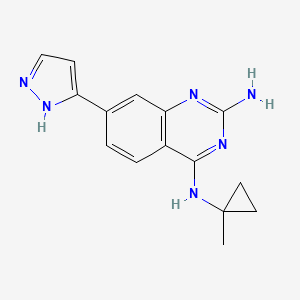

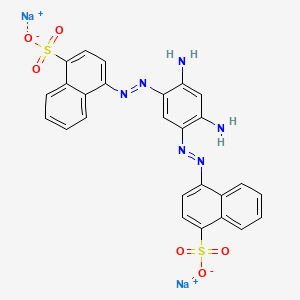
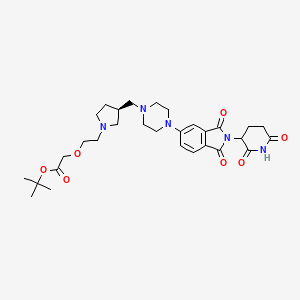

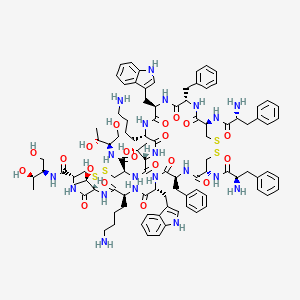


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
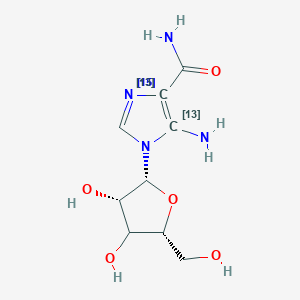
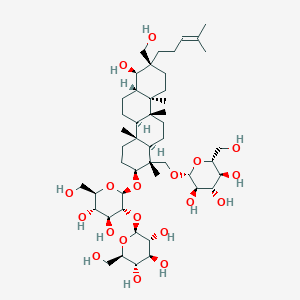
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
